1-tert-Butyl-4-nitrobenzene

Catalog No.
S662374
CAS No.
3282-56-2
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-tert-Butyl-4-nitrobenzene

CAS Number

3282-56-2

Product Name

1-tert-Butyl-4-nitrobenzene

IUPAC Name

1-tert-butyl-4-nitrobenzene

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3

InChI Key

XSCPVQNNFLHGHY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

4-t-Butylnitrobenzene;4-tert-Butylnitrobenzene;Benzene, 1-(1,1-dimethylethyl)-4-nitro-;p-Nitro-t-butylbenzene;p-t-Butylnitrobenzene;P-TERT-BUTYLNITROBENZENE;P-NITRO-TERT-BUTYLBENZENE;1-TERT-BUTYL-4-NITROBENZENE

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-]

The exact mass of the compound 1-tert-Butyl-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43040. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-tert-Butyl-4-nitrobenzene (CAS 3282-56-2) is a highly lipophilic, sterically hindered aromatic nitro compound widely utilized as a specialized building block in organic synthesis, agrochemical development, and materials science . Characterized by the presence of a bulky tert-butyl group positioned para to the nitro moiety, this compound exhibits a significantly higher octanol-water partition coefficient (LogP ~3.41) compared to standard nitroaromatics like nitrobenzene or nitrotoluene [1]. Its primary industrial value lies in its role as a direct, high-purity precursor to 4-tert-butylaniline, a critical intermediate for pharmaceuticals and specialized dyes . Furthermore, the intense steric shielding provided by the tert-butyl group dictates strict regiocontrol in downstream electrophilic aromatic substitutions, making it a preferred starting material when isomeric purity and predictable functionalization are paramount for procurement and scale-up .

Procurement teams and synthetic chemists cannot readily substitute 1-tert-butyl-4-nitrobenzene with simpler analogs like nitrobenzene or 4-nitrotoluene without compromising downstream reaction selectivity and product performance. The massive steric bulk of the tert-butyl group physically blocks the adjacent ortho positions (positions 3 and 5) from electrophilic attack, forcing subsequent functionalizations exclusively to the less hindered positions[1]. If 4-nitrotoluene is used instead, the smaller methyl group fails to provide adequate steric shielding, resulting in complex mixtures of regioisomers that require costly and yield-destroying chromatographic separations. Additionally, the high lipophilicity of the tert-butyl derivative fundamentally alters its solubility profile; substituting it with less lipophilic analogs will cause biphasic reaction systems to fail or suffer from drastically reduced conversion rates due to poor organic-phase retention [2].

Steric Exclusion of Ortho-Substitution for High Regiopurity

The tert-butyl group in 1-tert-butyl-4-nitrobenzene provides exceptional steric shielding compared to smaller alkyl substituents. During electrophilic aromatic substitution, the bulky tert-butyl group effectively blocks the 3 and 5 positions . When synthesizing the precursor from tert-butylbenzene, nitration yields >80% of the para-isomer (1-tert-butyl-4-nitrobenzene), whereas nitration of toluene yields a highly mixed product profile (~60% ortho, ~35% para) [1]. In further functionalization of the nitroarene, this steric bulk ensures near-absolute regiocontrol.

Evidence DimensionIsomeric purity in primary nitration / substitution blocking
Target Compound Data>80% para-isomer yield; positions 3/5 sterically blocked
Comparator Or BaselineToluene / 4-nitrotoluene (~35% para yield; ortho positions accessible)
Quantified Difference>45% higher regioselectivity for the para pathway due to steric bulk
ConditionsElectrophilic aromatic substitution (nitration / subsequent functionalization)

Eliminates the need for expensive and time-consuming chromatographic separations of regioisomers during the scale-up of complex active pharmaceutical ingredients.

Enhanced Lipophilicity for Biphasic Catalysis

The addition of the tert-butyl group fundamentally shifts the compound's solubility profile, making it highly suitable for non-polar organic environments. 1-tert-Butyl-4-nitrobenzene exhibits an octanol-water partition coefficient (LogP) of approximately 3.41 . In stark contrast, nitrobenzene has a LogP of 1.85, and 4-nitrotoluene has a LogP of 2.37 [1]. This renders 1-tert-butyl-4-nitrobenzene practically insoluble in water (0.011 g/L at 25 °C) while maintaining high solubility in organic solvents .

Evidence DimensionOctanol/Water Partition Coefficient (LogP)
Target Compound DataLogP = 3.41
Comparator Or BaselineNitrobenzene (LogP = 1.85) / 4-Nitrotoluene (LogP = 2.37)
Quantified Difference+1.56 LogP units vs nitrobenzene; +1.04 LogP units vs 4-nitrotoluene
ConditionsStandard state (25 °C) partitioning

Ensures high organic-phase retention and superior performance in biphasic reaction setups, such as phase-transfer catalyzed transformations.

Hydrogen Donor Demand in Transfer Hydrogenation

The steric bulk of 1-tert-butyl-4-nitrobenzene influences its interaction with metal catalyst surfaces during reduction to 4-tert-butylaniline. In palladium-catalyzed transfer hydrogenation using gamma-terpinene as a hydrogen donor, 1-tert-butyl-4-nitrobenzene required 5 equivalents of the donor and 45 minutes to achieve quantitative yield [1]. By comparison, the less sterically hindered 4-nitroanisole required only 4 equivalents and 60 minutes, while unsubstituted nitrobenzene reacted significantly slower due to differing electronic effects[2].

Evidence DimensionHydrogen donor equivalents for quantitative reduction
Target Compound Data5 equivalents (gamma-terpinene), 45 min reaction time
Comparator Or Baseline4-nitroanisole (4 equivalents)
Quantified DifferenceRequires 25% more hydrogen donor equivalents to overcome steric shielding at the catalyst surface
ConditionsPd(0)-catalyzed transfer hydrogenation at 80-90 °C

Procurement and process engineers must accurately calculate hydrogen donor stoichiometry and catalyst loading to achieve full conversion to the high-value 4-tert-butylaniline.

Van der Waals Volume Threshold in Microbial Reduction

1-tert-Butyl-4-nitrobenzene serves as a critical threshold model for studying the microbial degradation of nitroaromatics. Research on Shewanella oneidensis MR-1 demonstrates that 1-tert-butyl-4-nitrobenzene is reduced via both the Mtr respiratory pathway and the NfnB-related pathway[1]. However, when the steric bulk is increased to 2,5-di-tert-butyl-nitrobenzene, the van der Waals volume exceeds the active site threshold, and reduction occurs only via the Mtr pathway[2].

Evidence DimensionActive microbial reduction pathways
Target Compound DataDual pathway (Mtr and NfnB)
Comparator Or Baseline2,5-di-tert-butyl-nitrobenzene (Single pathway: Mtr only)
Quantified DifferenceComplete shutdown of the NfnB-related pathway upon addition of a second tert-butyl group
ConditionsAnaerobic microbial reduction by S. oneidensis MR-1

Provides environmental scientists and wastewater treatment engineers with a precise molecular benchmark for designing bioremediation systems for bulky nitroaromatic pollutants.

Synthesis of High-Purity 4-tert-Butylaniline

Because of its specific substitution pattern, 1-tert-butyl-4-nitrobenzene is the optimal precursor for manufacturing 4-tert-butylaniline via catalytic hydrogenation or transfer reduction . The starting material's high regiopurity eliminates the downstream isomeric separation issues common in toluidine synthesis, making it ideal for pharmaceutical intermediate production.

Regioselective Electrophilic Aromatic Substitution

In advanced organic synthesis where strict regiocontrol is required, this compound is utilized as a sterically directed building block. The bulky tert-butyl group effectively shields the ortho positions (3 and 5), forcing incoming electrophiles to target the 2 and 6 positions, thereby streamlining the synthesis of complex polysubstituted benzenes.

Biphasic and Phase-Transfer Catalysis

With a LogP of 3.41, 1-tert-butyl-4-nitrobenzene is highly lipophilic and virtually insoluble in water [1]. This makes it an excellent substrate for biphasic reactions where the nitroarene must remain strictly in the organic phase, preventing unwanted aqueous side reactions and improving overall yields in emulsion-based or phase-transfer catalyzed systems.

Benchmarking Steric Limits in Bioremediation Models

Environmental chemistry researchers use this compound to map the van der Waals volume limits of microbial reduction pathways (such as the NfnB pathway in Shewanella oneidensis). It serves as a critical baseline before steric bulk completely inhibits specific enzymatic degradation routes [2].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3282-56-2

Wikipedia

4-T-BUTYLNITROBENZENE

Dates

Last modified: 08-15-2023
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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